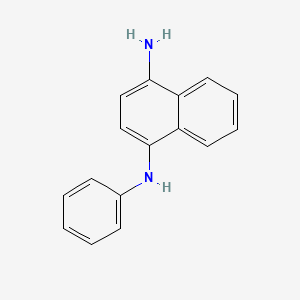

N-Phenyl-1,4-naphthalenediamine

Description

Contextualization within Naphthalene-Derived Compounds and Aromatic Amines

N-Phenyl-1,4-naphthalenediamine is a member of two significant classes of organic molecules: naphthalene-derived compounds and aromatic amines. Naphthalene (B1677914) derivatives are a broad class of compounds based on the naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. This extended π-conjugated system is the foundation for many dyes, pigments, and materials with interesting optical and electronic properties. The addition of functional groups, such as the diamine and phenyl substituents in this compound, allows for the fine-tuning of these properties.

As an aromatic amine, this compound is part of a group of compounds known for their utility as antioxidants, vulcanization accelerators, and intermediates in the synthesis of polymers and pharmaceuticals. The reactivity of the amine groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The presence of both a primary or secondary amine and a tertiary amine in this compound provides different reactive sites for further functionalization.

Evolution of Research Trajectories for this compound Derivatives

Historically, research into aromatic amines, including phenylenediamines and their derivatives, was heavily focused on their application as antioxidants and antiozonants, particularly in the rubber industry. For instance, related compounds like N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD) are well-known for their ability to protect rubber from degradation by ozone. wikipedia.orgulprospector.com This is achieved through their low ionization potential, which allows them to react with and neutralize ozone before it can damage the polymer chains. wikipedia.org

More recently, the research focus for this compound and its derivatives has expanded into the realm of materials science and electronics. The naphthalene core provides a larger, more polarizable aromatic system compared to simpler phenylenediamines, which can lead to enhanced performance in organic electronic devices. Researchers are exploring the use of naphthalenediamine derivatives in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. The ability to functionalize the amine groups and the aromatic rings allows for the systematic modification of the electronic energy levels (HOMO/LUMO) and charge transport properties of these materials. Recent studies on naphthalene diamine-based chromophores have highlighted their potential in perovskite solar cells due to their favorable molecular structure and electronic characteristics. nih.gov The versatility of the naphthalenediamine structure allows for extensive functionalization, enabling the optimization of its electronic properties for various photovoltaic applications. nih.gov

Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-phenylnaphthalene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c17-15-10-11-16(14-9-5-4-8-13(14)15)18-12-6-2-1-3-7-12/h1-11,18H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUWHTCGBJWXLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies

Established Synthetic Pathways for N-Phenyl-1,4-naphthalenediamine

The construction of this compound is predominantly achieved through classical and modern organic reactions. These include copper-catalyzed Ullmann condensations, direct condensation reactions, and various catalyzed cross-coupling strategies.

Liquid-Phase Ullmann Reaction Approaches

The Ullmann condensation is a cornerstone in the synthesis of aryl amines, including this compound. This copper-promoted reaction typically involves the coupling of an aryl halide with an amine. In the context of this compound synthesis, this could involve reacting 1,4-diaminonaphthalene with an aryl halide like chlorobenzene (B131634) or bromobenzene, or reacting a halo-naphthalene derivative with aniline.

Traditional Ullmann reactions often necessitate harsh conditions, such as high temperatures (frequently above 200°C) and the use of high-boiling polar solvents like N-methylpyrrolidone (NMP) or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org Modern iterations of the Ullmann reaction have seen significant improvements through the use of soluble copper catalysts and various ligands, which facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org For instance, the synthesis of the related N-phenylnaphthalen-1-amine has been achieved by refluxing naphthalen-1-amine with chlorobenzene in ethanol. wikipedia.org

The general scheme for a classic Ullmann-type synthesis is as follows:

Aryl-X + H₂N-R --(Cu, Base, Heat)--> Aryl-NH-R + HX

Where Aryl-X could be a halonaphthalene and H₂N-R would be aniline, or vice-versa.

Condensation Reactions with Naphthalene (B1677914) Diamine Precursors

Direct condensation reactions provide a straightforward route to this compound. The primary precursor for this method is 1,4-diaminonaphthalene. nih.gov This precursor can be synthesized via a multi-step process starting from 1-nitronaphthalene, which involves reduction steps. One such synthesis involves a two-step reaction: first, treatment with hydroxylamine (B1172632) hydrochloride and potassium hydroxide, followed by hydrogenation using a palladium on activated charcoal catalyst. mit.edu

Once 1,4-diaminonaphthalene is obtained, it can be reacted with a phenylating agent. The reaction conditions and the choice of the phenyl source are critical for achieving selective mono-N-phenylation over di-phenylation.

| Precursor | Reagents | Product | Reference |

| 1-Nitronaphthalene | 1. Hydroxylamine hydrochloride, KOH; 2. H₂, Pd/C | 1,4-Diaminonaphthalene | mit.edu |

| 1,4-Diaminonaphthalene | Phenylating Agent (e.g., Chlorobenzene) | This compound | wikipedia.org |

This table outlines the precursor-based synthesis pathway.

Catalyzed Reactions for this compound Synthesis

Modern synthetic chemistry has largely shifted towards catalyzed reactions, which offer greater efficiency, selectivity, and milder conditions compared to traditional methods. For the synthesis of this compound, copper- and palladium-catalyzed reactions are prominent.

The Ullmann-Goldberg reaction , a catalyzed version of the classic Ullmann condensation, is a key method. mit.edunih.gov These reactions utilize a copper catalyst, often Cu(I) salts like CuI, in conjunction with a ligand. nih.govnih.gov The ligand, typically a diamine, amino acid (like proline), or a diketone, accelerates the reaction and allows for lower temperatures. organic-chemistry.orgnih.govnih.gov The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is also crucial for the reaction's success. nih.gov

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds. mdpi.com While often used, palladium catalysts are more expensive and can have higher toxicity compared to copper-based systems, making the Ullmann approach attractive for industrial applications. mdpi.com

Recent advancements have also explored electrochemical synthesis methods. For example, the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been achieved through anodic oxidation, suggesting a potential pathway for clean, reagent-minimized synthesis. acs.org

| Catalyst System | Reactants | Key Features | Reference |

| CuI / Ligand (e.g., diamine, proline) | Aryl Halide + Amine | Milder conditions than classic Ullmann, improved yields. | nih.govnih.gov |

| Palladium / Phosphine Ligand | Aryl Halide/Triflate + Amine | High efficiency, broad substrate scope (Buchwald-Hartwig). | mdpi.com |

| Electrochemical (Anodic Oxidation) | 2-Aminodiphenylamine + Sulfinic Acids | Mild, avoids toxic reagents. | acs.org |

This table summarizes various catalyzed synthesis approaches.

Multi-step Synthetic Strategies and Intermediate Derivatization

The synthesis of this compound can also be embedded within a larger, multi-step synthetic sequence, particularly when producing derivatives with specific functionalities. This involves the creation of an intermediate which is then further modified.

For instance, a synthetic route might begin with a substituted naphthalene, such as 2,3-dichloronaphthoquinone. researchgate.net This starting material can undergo nucleophilic substitution with an amine, followed by further transformations. Another strategy involves the synthesis of a nitro-substituted intermediate, such as 4-nitro-1-naphthylamine (B40213), which is then reduced to the corresponding diamine before the phenylation step. mit.edu

Derivatization can also occur after the core this compound structure is formed. The remaining free amino group can be reacted to introduce a variety of substituents, allowing for the synthesis of a library of related compounds. An improved synthesis of N,N,-disubstituted-p-phenylene-diamine (DSPDA) highlights the sensitivity of these diamine products to oxygen, necessitating that manipulations be carried out under an inert atmosphere. acs.org

Reaction Mechanisms in this compound Formation

Understanding the reaction mechanism is critical for optimizing synthetic protocols. For C-N bond formation reactions like the Ullmann condensation, extensive mechanistic studies have been conducted to elucidate the roles of the catalyst, ligands, and reactants.

Elucidation of Reaction Kinetics and Rate-Determining Steps

For the copper-catalyzed N-arylation of amines (the Ullmann-Goldberg reaction), a consensus is emerging around a Cu(I)/Cu(III) catalytic cycle. wikipedia.org

The generally accepted mechanism involves several key stages:

Formation of the Active Catalyst : The Cu(I) salt coordinates with the amine nucleophile (e.g., 1,4-diaminonaphthalene or aniline) and a ligand. In the presence of a base, the amine is deprotonated to form a more nucleophilic copper-amidate complex. mit.edunih.gov Mechanistic studies have shown that chelating diamine ligands are crucial in controlling the coordination environment and the concentration of the active catalytic species. mit.edumit.edunih.govacs.org

Oxidative Addition : The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Cu(I)-amidate complex. mit.edunih.govacs.org This forms a transient, high-energy Cu(III) intermediate. Kinetic studies reveal a positive-order rate dependence on the aryl iodide concentration, supporting this step as the slowest in the sequence. mit.eduacs.org The reaction is first-order in both the Cu(I)-amidate complex and the aryl iodide. acs.org

Reductive Elimination : The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-N bond of the N-arylated product and regenerates the Cu(I) catalyst, allowing the cycle to continue. wikipedia.org

Kinetic Findings:

Ligand Role : The ligand not only accelerates the reaction but can also prevent catalyst deactivation. For example, ortho-aryl groups on diamine ligands can prevent N-arylation of the ligand itself. mdpi.com

The mechanism can be influenced by the specific reaction conditions, including the choice of solvent, base, and the nature of the ligand and substrates. While the oxidative addition pathway is widely supported, other mechanisms like single-electron transfer (SET) have also been proposed under certain conditions. researchgate.net

Influence of Catalytic Systems on Reaction Selectivity and Efficiency

The synthesis of N-arylated diamines, including this compound and its structural analogs, is highly dependent on the catalytic system employed. The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction's efficiency, yield, and selectivity.

One common synthetic route involves the catalytic hydrogenation of a precursor. For instance, the preparation of 1,4-diaminonaphthalene can be achieved by the hydrogenation of 1,4-dinitronaphthalene. In a specific method, this conversion is carried out using a supported nickel catalyst, which constitutes 3-6% of the mass of the starting dinitro compound. The reaction proceeds over 3-8 hours at a temperature of 60-90 °C and a hydrogen pressure of 1.5-3.0 MPa, after which the solid catalyst can be separated and reused. google.com Another approach involves a two-step process starting from 1-nitronaphthalene, which is first treated with hydroxylamine hydrochloride and potassium hydroxide, followed by hydrogenation over palladium on activated charcoal to yield 1,4-diaminonaphthalene. chemicalbook.com

For the direct amination of naphthalene precursors, palladium-catalyzed reactions are prominent. The synthesis of 1,4-bis(arylsulfonamido)naphthalene derivatives, for example, begins with the palladium-catalyzed hydrogenation of 4-nitro-1-naphthylamine to produce the key 1,4-diaminonaphthalene intermediate. nih.gov Similarly, the synthesis of N-phenylnaphthalen-1-amine has been achieved by refluxing naphthalen-1-amine with chlorobenzene in ethanol, a process that can be facilitated by palladium or copper-based catalysts under Buchwald-Hartwig amination conditions, although specific catalytic details for this exact transformation can vary. chemicalbook.com

Analogous syntheses of phenylenediamines also highlight the importance of catalysts. The production of N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine involves an acid-catalyzed condensation of 4-aminodiphenylamine with acetophenone, followed by catalytic hydrogenation of the resulting intermediate on a heterogeneous catalyst containing 25% copper on a hydrotalcite support. google.com Furthermore, the amination of 1,4-dihydroxybenzene to 1,4-phenylenediamine is effectively carried out using an acidic alumina (B75360) catalyst at high temperatures (300°C to 450°C) and pressures. google.com The choice of an acidic catalyst is crucial for this transformation, which proceeds through a p-aminophenol intermediate. google.com

The table below summarizes various catalytic systems used in the synthesis of 1,4-naphthalenediamine and related compounds.

| Product | Starting Material(s) | Catalytic System | Key Reaction Conditions | Reference |

| 1,4-Diaminonaphthalene | 1,4-Dinitronaphthalene | Supported Nickel Catalyst | 60-90 °C, 1.5-3.0 MPa H₂ Pressure | google.com |

| 1,4-Diaminonaphthalene | 4-Nitro-1-naphthylamine | Palladium Catalyst | Hydrogenation | nih.gov |

| N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine | 4-Aminodiphenylamine, Acetophenone | Acidic Catalyst (condensation), Copper on Hydrotalcite (hydrogenation) | Elevated Temperature (condensation), Hydrogenation | google.com |

| 1,4-Phenylenediamine | 1,4-Dihydroxybenzene | Acidic Alumina Catalyst | 300-450 °C, High Pressure | google.com |

Derivatization Strategies for Functional Enhancement

To unlock new applications and fine-tune the physicochemical properties of this compound, various derivatization strategies are employed. These modifications can be broadly categorized into those targeting the amine groups and those involving the functionalization of the aromatic naphthalene core.

Amine Group Modifications for Tunable Properties

Modifying the amine functionalities of the 1,4-naphthalenediamine scaffold is a primary strategy for altering its electronic and steric characteristics. A notable example is the synthesis of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid derivatives, which are designed as inhibitors of the Keap1-Nrf2 protein-protein interaction. nih.gov In this multi-step synthesis, the precursor 1,4-diaminonaphthalene is first reacted with various aryl sulfonyl chlorides to form sulfonamide intermediates. nih.gov Subsequently, these intermediates undergo alkylation with a bromoacetate (B1195939) in the presence of potassium carbonate (K₂CO₃) to yield the final diacetic acid products. nih.gov This derivatization transforms the basic amine groups into more complex functionalities, which are crucial for achieving high binding affinity and biological activity. nih.gov

Another approach involves the imidation of naphthalic anhydrides. For instance, 4-fluoro-1,8-naphthalic anhydride (B1165640) can be reacted with amino acids such as glycine, β-alanine, and 6-aminocaproic acid. nuph.edu.ua This reaction, known as aminolysis, results in the formation of N-carboxyalkyl-1,8-naphthalimides. nuph.edu.ua These derivatives incorporate a carboxylic acid functional group, making them suitable for further conjugation to biological molecules. nuph.edu.ua While starting from a naphthalic anhydride rather than a diamine, this demonstrates a powerful method for introducing new functionalities via nitrogen atoms attached to a naphthalene system.

The table below illustrates examples of amine group modifications on naphthalene-based structures.

| Starting Scaffold | Reagent(s) | Modification Type | Resulting Derivative Class | Reference |

| 1,4-Diaminonaphthalene | 1. Aryl sulfonyl chlorides2. Bromoacetate, K₂CO₃ | Sulfonylation, Alkylation | 1,4-Bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | nih.gov |

| 4-Fluoro-1,8-naphthalic anhydride | Glycine, β-alanine, or 6-aminocaproic acid | Aminolysis/Imidation | N-Carboxyalkyl-4-fluoro-1,8-naphthalimides | nuph.edu.ua |

| 4-Fluoro-1,8-naphthalimide | Butyl iodide or Octyl bromide, Phase Transfer Catalyst | Alkylation | N-Alkyl-4-fluoro-1,8-naphthalimides | nuph.edu.ua |

Naphthalene Core Functionalization

Direct functionalization of the naphthalene ring system offers another avenue for creating novel derivatives with enhanced or specialized properties. Traditional electrophilic aromatic substitution on naphthalenes can be challenging due to issues with regioselectivity. researchgate.net However, modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have provided more precise control.

One advanced strategy involves using a directing group to guide the functionalization to a specific position on the naphthalene core. For example, a picolinamide (B142947) directing group has been used to achieve a silver(I)-catalyzed C4−H amination of 1-naphthylamine (B1663977) derivatives with azodicarboxylates. researchgate.net This method provides an efficient route to 4-aminated 1-naphthylamine compounds under mild, oxidant-free conditions. researchgate.net

The synthesis of naphthoquinone derivatives also provides insight into core functionalization. Starting with 2,3-dichloro-1,4-naphthoquinone, a key precursor, various nucleophiles can be introduced. nih.govnih.gov For example, reaction with different amines in the presence of a base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) leads to the substitution of a chlorine atom, yielding 2-amino-3-chloro-1,4-naphthoquinone derivatives. nih.gov This approach allows for the exploration of how different amine substituents affect the biological activity of the resulting compounds. nih.gov Further functionalization can be achieved via reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction, which has been used to convert hydroxyphenylamino-naphthoquinone derivatives into their corresponding fluorosulfates. nih.gov

The table below provides examples of functional groups introduced onto the naphthalene core.

| Starting Scaffold | Reagent/Catalyst | Position Functionalized | Functional Group Introduced | Reference |

| 1-Naphthylamine derivative (with picolinamide directing group) | Azodicarboxylates / Silver(I) catalyst | C4-Position | Amino group | researchgate.net |

| Naphthalene | Ethylene / [(η²‐C₂H₄)₂Rh(μ‐OAc)]₂, Cu(OPiv)₂ | β-Position (C2/C3/C6/C7) | Alkenyl group | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Various amines / Et₃N or K₂CO₃ | C2-Position | Substituted amino group | nih.gov |

| Hydroxyphenylamino-1,4-naphthoquinone | SO₂F₂, DBU, KF | Phenolic oxygen (attached to N at C2) | Fluorosulfate (-OSO₂F) | nih.gov |

Computational Chemistry and Theoretical Investigations

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in determining the distribution of electrons within N-Phenyl-1,4-naphthalenediamine and predicting its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels and Distribution)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalenediamine moiety, which functions as the electron donor core. In contrast, the LUMO is anticipated to be distributed over the phenyl group, which acts as the electron-accepting portion of the molecule. This spatial separation of the frontier orbitals is a key indicator of the molecule's electronic characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. While specific DFT calculations for this compound are not widely published, studies on closely related naphthalene-1,5-diamine derivatives show HOMO energies in the range of -5.7 to -6.1 eV and LUMO energies from -1.8 to -2.3 eV. nih.gov This results in energy gaps typically between 3.7 and 4.0 eV. nih.gov

| Parameter | Typical Energy Value (eV) |

|---|---|

| HOMO Energy | ~ -5.9 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 3.9 eV |

Note: These values are representative and based on DFT calculations for structurally similar naphthalene-1,5-diamine derivatives. nih.gov

Charge Transfer Characteristics and Intramolecular Electronic Interactions

The donor-acceptor architecture of this compound, with the naphthalenediamine core as the donor and the phenyl ring as the acceptor, facilitates efficient Intramolecular Charge Transfer (ICT). Upon photoexcitation, electron density is transferred from the HOMO (on the donor) to the LUMO (on the acceptor). This ICT phenomenon is fundamental to the molecule's photophysical properties. DFT studies on analogous systems have confirmed that the naphthalene diamine core acts as the primary donor unit, showing a significant shift in electron density toward acceptor moieties upon excitation. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

TD-DFT is a computational method used to investigate the excited states of molecules, allowing for the prediction of optical properties such as UV-visible absorption and emission spectra.

Prediction of Absorption and Emission Maxima

TD-DFT calculations can predict the electronic transitions and corresponding absorption maxima (λmax) of molecules. For π-conjugated systems like this compound, the primary absorption bands in the UV-visible region typically arise from π → π* transitions. Computational studies on related naphthalene diamine chromophores have shown a strong correlation between theoretically predicted λmax and experimental results, with absorption spectra typically appearing in the UV region. nih.govrsc.org

| Property | Predicted Wavelength Range (nm) |

|---|---|

| Maximum Absorption (λabs) | 397 - 409 nm |

| Maximum Emission (λem) | Not explicitly calculated, but expected to be red-shifted from absorption. |

Note: The absorption wavelength range is based on TD-DFT calculations for structurally similar naphthalene-1,5-diamine derivatives. nih.gov

Theoretical Vibrational Analysis and Spectral Correlation

Theoretical vibrational analysis using DFT allows for the calculation of harmonic vibrational frequencies. These computed frequencies, when properly scaled, can be correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the assignment of specific vibrational modes to the observed spectral bands. Studies on the naphthalene core have demonstrated that DFT calculations at the B3LYP/6-311++G** level provide vibrational frequencies that are in good agreement with experimental data. researchgate.net For this compound, this analysis would help identify characteristic vibrations such as N-H stretching, C-N stretching, and the aromatic C-C stretching modes of the naphthalene and phenyl rings.

Redox Potential Prediction and Mechanistic Modeling

DFT calculations are a powerful tool for predicting the redox potentials of organic molecules. mdpi.comnih.gov The energies of the frontier molecular orbitals are directly related to the ionization potential (approximated by HOMO energy) and electron affinity (approximated by LUMO energy), which are fundamental to oxidation and reduction processes, respectively. By calculating the free energy change for the relevant half-cell reactions, DFT can provide accurate estimations of standard redox potentials. researchgate.net For molecules like this compound, this modeling can elucidate the mechanism of electron transfer and predict its stability and performance in electrochemical applications.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No dedicated studies employing molecular dynamics simulations to analyze the conformational landscape or intermolecular interactions of this compound were identified. Such simulations would theoretically provide insights into the molecule's flexibility, including the rotational dynamics of the phenyl group relative to the naphthalene core and the orientation of the amine substituents. Furthermore, simulations could elucidate how molecules of this compound interact with each other in a condensed phase, highlighting potential hydrogen bonding, π-π stacking, or van der Waals forces that govern its solid-state structure and bulk properties. However, at present, this specific research has not been published.

Nonlinear Optical (NLO) Property Predictions

There is a lack of theoretical investigations into the nonlinear optical (NLO) properties of this compound. Computational methods, such as Density Functional Theory (DFT), are commonly used to predict NLO properties like the first hyperpolarizability (β), which indicates a molecule's potential for applications in technologies like frequency doubling of light. While studies exist for related naphthalene derivatives, which often exhibit interesting NLO characteristics due to their extended π-electron systems, specific predictions and detailed analyses for this compound are not available in the reviewed literature. Such a study would involve calculating the molecule's response to an external electric field to determine its hyperpolarizability and other related NLO tensors.

Advanced Spectroscopic and Spectroelectrochemical Characterization

Photophysical Property Investigations

The photophysical properties of N-Phenyl-1,4-naphthalenediamine and related naphthalene (B1677914) derivatives are of significant interest due to their applications in areas like fluorescent probes and organic electronics. nih.gov These properties are primarily investigated through absorption and emission spectroscopy, fluorescence quantum yield measurements, and the study of excited-state dynamics.

Absorption and Emission Spectroscopy in Various Media

The absorption and emission spectra of naphthalene derivatives are sensitive to the solvent environment. N-Phenyl-1-naphthylamine (PNA), a structurally similar compound, exhibits excitation and emission maxima at 355 nm and 405 nm, respectively. caymanchem.com Studies on silyl-substituted naphthalenes have shown that the introduction of substituents on the naphthalene ring can lead to bathochromic (red) shifts in the absorption spectra. For instance, compared to naphthalene, which has an absorption maximum (λmax) at 276 nm, 1-(trimethylsilyl)naphthalene and 1,4-bis(trimethylsilyl)naphthalene show λmax at 282 nm and 301 nm, respectively. These shifts are accompanied by an increase in the molar extinction coefficient (ε). mdpi.com

The solvent can also influence the photophysical behavior. For example, protonation of certain naphthalene-based azo dyes in acetonitrile (B52724) leads to a significant red-shift in the absorption spectrum. rsc.org This is attributed to the stabilization of the non-bonding n-orbital by over 2 eV upon protonation, which alters the low-energy excitation manifold. rsc.org

Here is a table summarizing the absorption and emission data for related naphthalene compounds:

| Compound | Excitation Max (nm) | Emission Max (nm) | Solvent/Conditions |

| N-Phenyl-1-naphthylamine (PNA) | 355 | 405 | Not specified |

| 1-(Trimethylsilyl)naphthalene | Not specified | 338 | Cyclohexane |

| 1,4-Bis(trimethylsilyl)naphthalene | Not specified | 358 | Cyclohexane |

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For naphthalene derivatives, this property is influenced by the nature and position of substituents. Silyl-substituted naphthalenes generally exhibit an increase in fluorescence quantum efficiencies compared to the parent naphthalene molecule. mdpi.com For example, the quantum yield of 1,4-bis(trimethylsilylethynyl)naphthalene is reported to be 0.85. mdpi.com In contrast, protonated naphthalene-based azo dyes show significantly lower quantum yields, ranging from 0.02% to 2%, which decrease with increasingly electron-donating substituents. rsc.org This suggests that such substituents enhance non-radiative deactivation pathways. rsc.org

The following table presents fluorescence quantum yield data for some naphthalene derivatives:

| Compound | Fluorescence Quantum Yield (Φf) | Solvent |

| 1,4-Diphenyl Naphthalene | 0.40 | Cyclohexane |

| 1-(Trimethylsilyl)naphthalene | 0.17 | Cyclohexane |

| 1,4-Bis(trimethylsilyl)naphthalene | 0.62 | Cyclohexane |

| 1,4-Bis(trimethylsilylethynyl)naphthalene | 0.85 | Not specified |

Excited State Dynamics and Lifetimes

The dynamics of the excited state, including its lifetime, are crucial for understanding the photophysical behavior of a molecule. Transient absorption spectroscopy is a key technique for probing these dynamics. Studies on naphthalene-based azo dyes have revealed complex excited-state deactivation pathways with multiple lifetimes. For some of these dyes, three distinct excited-state lifetimes of approximately 0.7–1.5 ps, 3–4 ps, and 20–40 ps have been observed. nih.gov The introduction of a strong electron-donating group, like a dimethylamino substituent, can lead to longer-lived excited states. nih.govresearchgate.net

Protonation can also significantly alter excited-state dynamics. For instance, protonated naphthalene-based azo dyes exhibit faster excited-state dynamics with lifetimes of <1 ps, ~3 ps, ~13 ps, and ~200 ps. rsc.orgnih.gov This acceleration is attributed to changes in the potential energy surface upon protonation, which impedes isomerization and promotes rapid decay back to the ground state. rsc.orgnih.gov

The fluorescence lifetimes of silyl-substituted naphthalenes have also been investigated. It was found that the presence of silyl (B83357) substituents on the naphthalene ring leads to a decrease in fluorescence lifetimes. For example, the lifetime of 1,4-bis(trimethylsilylethynyl)naphthalene is 2 ns. mdpi.com

Intersystem Crossing Pathways

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state. In nitro-naphthalene derivatives, ISC to the triplet manifold can occur on an ultrafast timescale, in the order of hundreds of femtoseconds. researchgate.net This rapid ISC is a key factor in the strong emission quenching observed in these compounds, particularly in polar solvents. researchgate.net The efficiency of ISC is controlled by the energy gap between the singlet and triplet states and the specific regions of the potential energy surface sampled upon excitation. researchgate.net Theoretical studies suggest that ISC transitions between states of different character (e.g., nπ* to ππ*) are generally more favorable. researchgate.net

Exciplex and Ground State Complex Formation Studies

An exciplex is an excited-state complex formed between an electron donor and an electron acceptor, where one of the pair is in an electronically excited state. chemrxiv.org These complexes are characterized by partial charge transfer and have distinct fluorescence properties compared to the individual molecules. chemrxiv.org The formation of exciplexes can compete with other photochemical pathways, such as full electron transfer. chemrxiv.org While specific studies on exciplex formation involving this compound are not detailed in the provided results, the general principles of exciplex formation are relevant to understanding its potential interactions with other molecules in solution. For example, the fluorescence of 9,10-dicyanoanthracene (B74266) is efficiently quenched by silylnaphthalenes, a process that can involve exciplex intermediates. mdpi.com

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing the transitions between its quantized vibrational energy states. mdpi.com This technique is powerful for determining molecular structure and studying dynamics beyond simple identification.

A complete assignment of the vibrational spectra of a molecule can be achieved by combining experimental techniques like IR, Raman, and inelastic neutron scattering (INS) spectroscopy with theoretical calculations, such as density functional theory (DFT). nih.gov DFT calculations have been shown to provide very good predictions of vibrational frequencies and atomic displacements. nih.gov For complex molecules, periodic DFT calculations, which account for the crystalline environment, can provide a more accurate match between calculated and observed spectra, as demonstrated for 4-phenylbenzaldehyde (B31587). mdpi.com These advanced methods allow for the unambiguous assignment of specific vibrational modes, such as torsional modes, and the identification of collective motions within a crystal lattice. mdpi.com While a detailed vibrational analysis of this compound is not available in the search results, the methodologies applied to similar aromatic compounds like N-phenylmaleimide and phenylpropiolonitrile demonstrate the potential for a thorough characterization of its vibrational landscape. nih.govarxiv.org

Advanced FTIR Spectroscopy for Specific Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes of a molecule. arscryo.com For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The spectrum, which typically ranges from 4,000 to 400 cm⁻¹, provides a detailed fingerprint of the molecule's structure. arscryo.com

Key vibrational modes for this compound include the N-H stretching vibrations of the secondary amine group, which are sensitive to hydrogen bonding. scirp.org Additionally, C-N stretching vibrations from both the benzenoid and potential quinonoid-like units can be observed. tandfonline.com The presence of both the phenyl and naphthalene rings gives rise to a series of characteristic C-H and C=C stretching and bending vibrations. In related poly(p-phenylenediamine) structures, C–N stretching vibrations in benzenoid units are typically centered around 1220–1240 cm⁻¹. tandfonline.com For derivatives of naphthalene-1,5-diamine, the C=N imine band can appear in the range of 1474–1615 cm⁻¹. nih.gov

Table 1: Expected FTIR Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl and Naphthalene Rings |

| C=C Aromatic Stretch | 1450 - 1600 | Phenyl and Naphthalene Rings |

| C-N Stretch | 1220 - 1350 | Aryl-Amine |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Analysis

Raman spectroscopy, which relies on the inelastic scattering of light, serves as a complementary technique to FTIR for vibrational analysis. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the carbon skeleton of this compound. The resulting spectrum provides a unique molecular fingerprint that can be used for identification and structural analysis. nih.govnih.gov

The Raman spectrum would be dominated by strong bands from the C=C stretching modes within the highly polarizable naphthalene and phenyl ring systems. Studies on related aromatic amines have successfully used Raman spectroscopy to analyze their vibrational structure. nih.gov Advanced techniques like Tip-Enhanced Raman Spectroscopy (TERS) could potentially provide chemical information with nanoscale resolution, allowing for the analysis of single molecules or molecular ensembles. aps.org The rich spectral information obtained from Raman analysis is invaluable for understanding the molecular structure and can be correlated with data from other techniques to build a comprehensive picture of the compound's properties.

Spectroelectrochemical Methods

Spectroelectrochemical methods combine the study of electrochemical reactions with spectroscopic measurements to investigate the properties of redox-active species. For this compound, these techniques are crucial for understanding its electron transfer processes and electronic structure.

Cyclic Voltammetry for Redox Behavior and Energy Band Structure

Cyclic voltammetry (CV) is a primary tool for investigating the redox properties of this compound. The compound is expected to undergo oxidation at the nitrogen centers. Electrochemical studies on the closely related N-phenyl-1,4-phenylenediamine have shown that it undergoes a two-electron, two-proton oxidation to form N-phenyl-1,4-phenylenediimine. ornl.gov A similar reversible or quasi-reversible oxidation process is anticipated for this compound, corresponding to the formation of the N-phenyl-1,4-naphthalenediimine species.

The electrochemical behavior of related naphthalene derivatives provides further insight. Naphthalene diimides (NDIs), for example, exhibit both reduction and oxidation processes. researchgate.netrsc.org The introduction of electron-donating amino groups can stabilize the resulting positive charges, affecting the reversibility of the oxidation waves. researchgate.net The specific potentials at which these redox events occur are indicative of the molecule's electronic structure, including the energies of its frontier molecular orbitals. dntb.gov.uamdpi.com

Table 2: Representative Redox Potentials for Related Naphthalene Derivatives

| Compound Family | Redox Process | Potential Range (V vs. ref) | Reference |

|---|---|---|---|

| Naphthalimide (in CH₂Cl₂) | Reduction (Naphthalimide/Naphthalimide⁻) | E₁/₂ = -1.67 | researchgate.net |

| Core-Substituted NDI | Oxidation (NDI/NDI⁺) | Positive Potential | researchgate.net |

| Core-Substituted NDI | Reduction (NDI/NDI⁻) | Negative Potential | researchgate.net |

Correlation of Electrochemical Data with Electronic Structure

The data obtained from cyclic voltammetry can be directly correlated with the electronic structure of this compound. The oxidation and reduction potentials are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

For a series of synthesized naphthalene-1,5-diamine derivatives, the HOMO/LUMO energy levels were determined from electrochemical data and correlated with theoretical calculations. nih.gov The HOMO energy levels for these compounds were found in the range of -5.783 eV to -6.071 eV, while LUMO levels ranged from -1.830 eV to -2.267 eV. nih.gov The HOMO level is largely associated with the electron-donating diamine-naphthalene core, while the LUMO is influenced by the acceptor moieties. nih.gov In this compound, the phenyl group acts as a substituent that modulates these energy levels, thereby tuning the compound's electronic and optical properties. This correlation is fundamental for designing materials with specific energy level alignments for applications in organic electronics. rsc.org

Advanced Mass Spectrometry Techniques (e.g., MALDI-MSI for material analysis)

Advanced mass spectrometry techniques are essential for the precise mass determination and structural elucidation of this compound and its derivatives. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a particularly powerful method for analyzing the spatial distribution of molecules in materials without the need for labeling. nih.govfrontiersin.org

Interestingly, compounds structurally similar to this compound have been successfully employed as matrices in MALDI-MS analysis. N-phenyl-2-naphthylamine (an isomer) and 1,5-diaminonaphthalene (DAN) are used as MALDI matrices due to their strong ultraviolet absorption and low background interference in the low molecular weight range. nih.govfrontiersin.orgresearchgate.net These properties facilitate the analysis of a variety of small molecules, including metabolites and lipids. nih.govresearchgate.net The use of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDC) as a matrix has also been shown to be effective for imaging glycerophospholipids and other low molecular weight compounds. nih.govresearchgate.net This suggests that this compound itself could possess suitable characteristics for use as a MALDI matrix or could be effectively analyzed using these related matrices.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov A crystal structure of this compound would provide a wealth of information, including exact bond lengths, bond angles, and torsion angles.

A key structural feature of interest would be the torsion angle between the plane of the phenyl group and the naphthalene core, which would dictate the degree of electronic conjugation between the two aromatic systems. The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and influence the material's bulk properties. While specific crystallographic data for this compound was not found in the surveyed literature, studies on related polyamides suggest that the presence of bulky phenyl groups can disrupt intermolecular hydrogen bonding and reduce stacking efficiency and crystallinity. ntu.edu.tw

In-depth Analysis of this compound in Advanced Material Applications

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific, detailed research data for the chemical compound This compound within the precise application areas outlined in the user's request.

Research in these advanced material science fields tends to concentrate on more complex, functionalized derivatives. These derivatives are specifically engineered to enhance properties such as charge mobility, thermal stability, and solubility, which are critical for device performance and longevity. While the naphthalene diamine core is a foundational structure, the scientific focus has shifted towards its modified versions to meet the demanding requirements of modern optoelectronic and sensor applications.

Therefore, due to the strict adherence to the provided outline, which exclusively concerns this compound, and the absence of specific research findings for this exact compound in the requested subsections, it is not possible to generate a thorough and scientifically accurate article as instructed. Providing information on related but distinct compounds would violate the core requirement to focus solely on the specified subject.

To maintain the highest standards of scientific accuracy and strictly follow the user's instructions, no content for the requested article sections can be provided.

Applications in Advanced Materials and Chemical Technologies

Catalysis and Reaction Promotion

The nitrogen atoms in the diamine structure of N-Phenyl-1,4-naphthalenediamine possess lone pairs of electrons, making the molecule an excellent candidate to function as a ligand in coordination chemistry. Ligands bind to a central metal atom to form a coordination complex, which can have significant catalytic activity. Amines are widely used as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.netnih.gov

This compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. This chelation can enhance the stability and influence the reactivity of the resulting metal complex. The properties of the ligand, such as its steric bulk and electronic characteristics, are crucial in determining the efficacy and selectivity of the catalyst. rsc.org Palladium complexes, in particular, are versatile catalysts for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For example, palladium catalysts are used in the dearomative 1,4-difunctionalization of naphthalene (B1677914) derivatives, demonstrating the interaction of palladium with the naphthalene system. nih.gov By serving as a ligand, this compound can modulate the electronic properties and steric environment of a metal catalyst, thereby controlling its activity in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. researchgate.netmdpi.com

In the context of polymerization, this compound can act as a reaction promoter, primarily by being incorporated as a comonomer to influence the reaction kinetics and the final properties of the polymer. Its structural analogue, N-phenyl-1,4-phenylenediamine, has been noted in the preparation of polyaniline films, a well-known conductive polymer. tandfonline.com The inclusion of such a monomer can modify the polymer's morphology, solubility, and electrochemical behavior.

During oxidative polymerization of aromatic diamines, the reaction proceeds through radical intermediates. tandfonline.com The presence of the N-phenyl substituent and the extended π-system of the naphthalene core in this compound can stabilize these intermediates, thereby affecting the rate of polymerization and the structure of the resulting polymer chain. This modification can lead to polymers with improved thermal stability, altered conductivity, or enhanced processability compared to the unsubstituted parent polymer.

Polymers derived from diaminonaphthalenes can be utilized to create advanced, reusable catalysts. A notable example is a magnetic nanocatalyst based on poly(1,8-diaminonaphthalene), an isomer of the 1,4-diamine. nih.gov This heterogeneous catalyst was synthesized by first polymerizing the 1,8-diaminonaphthalene monomer, followed by modification with nickel (II) sulfate and immobilization on iron oxide nanoparticles. nih.gov

The resulting magnetic poly(1,8-diaminonaphthalene)-nickel (PDAN-Ni@Fe₃O₄) composite serves as a highly efficient and reusable nanocatalyst for the one-pot synthesis of isoxazole-5(4H)-one derivatives. The polymer backbone, with its amine and imine groups, acts as a scaffold to chelate the nickel ions, which are the active catalytic centers. nih.gov The key advantages of this system are its high stability and the ease of separation from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. nih.gov This demonstrates the potential of polymers derived from diaminonaphthalenes to serve as robust platforms for heterogeneous catalysis.

Table 1: Performance of PDAN-Ni@Fe₃O₄ Nanocatalyst in Synthesis

| Entry | Reactants | Product Yield (%) | Reaction Time (min) | Catalyst Reusability (Cycles) |

| 1 | Benzaldehyde, Hydroxylamine (B1172632) HCl, Ethyl Acetoacetate | 95 | 15 | >5 |

| 2 | 4-Chlorobenzaldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | 92 | 20 | >5 |

| 3 | 4-Nitrobenzaldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | 90 | 25 | >5 |

| 4 | 2-Thiophenecarboxaldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | 88 | 30 | >5 |

This interactive table is based on data for the related poly(1,8-diaminonaphthalene) catalyst system and illustrates the potential catalytic applications for this class of materials. nih.gov

Polymer Science and Functional Polymer Synthesis

This compound is a valuable monomer for the synthesis of functional polymers due to its aromatic structure and dual amine functionality.

Polyphenylenediamines and Related Conductive Polymers: Aromatic diamines are key building blocks for electrically conductive polymers. The oxidative polymerization of monomers like p-phenylenediamine leads to the formation of conjugated polymers capable of conducting electricity. tandfonline.comresearchgate.net Similarly, 1,4-diaminonaphthalene can be polymerized via an oxidative method to produce nano-sized poly(1,4-diaminonaphthalene). researcher.life This polymer contains a conjugated backbone with delocalized electrons, which is a prerequisite for electrical conductivity. This compound can be used as a monomer in similar polymerization reactions to yield a substituted poly(naphthalenediamine). The N-phenyl group can enhance the solubility and processability of the resulting polymer in common organic solvents, which is often a challenge for rigid-rod conductive polymers.

Polyureas: Polyureas are a class of polymers characterized by the presence of urea linkages (-NH-CO-NH-) in their main chain. They are typically synthesized through the polyaddition reaction of a diamine monomer with a diisocyanate monomer. mdpi.commdpi.com As a diamine, this compound can react with various diisocyanates (e.g., Methylene diphenyl diisocyanate or Toluene diisocyanate) to form polyureas. The incorporation of the rigid naphthalene and phenyl groups into the polymer backbone would be expected to result in polyureas with high thermal stability, excellent mechanical strength, and specific optical properties, making them suitable for high-performance applications.

Fabrication of N-Phenylglycine Nanofibers

This compound plays a crucial role as a reaction promoter in the synthesis of poly-N-phenylglycine (PPG) nanofibers. The fabrication process involves the polymerization of N-phenylglycine monomers in the presence of an oxidizing agent within an acidic solution. The inclusion of an amine-based reaction promoter, such as this compound, is critical for lowering the oxidation potential and accelerating the polymerization reaction.

In a typical synthesis, N-phenylglycine and a catalytic amount of this compound are dissolved in a suitable solvent, such as 2-propanol. This solution is then mixed with an acidic solution containing an oxidizing agent like ammonium persulfate (APS). The reaction proceeds at room temperature, leading to the formation of PPG nanofibers. After the polymerization is complete, the nanofibers are separated, treated to remove any remaining reactants, and dried to obtain a powder form. The resulting one-dimensional nanostructure of poly-N-phenylglycine possesses a high specific surface area.

The following table details the components and conditions involved in the synthesis of poly-N-phenylglycine nanofibers.

| Component/Condition | Role/Specification |

| Monomer | N-Phenylglycine |

| Reaction Promoter | This compound |

| Oxidizing Agent | Ammonium Persulfate (APS) |

| Solvent System | 2-Propanol and 1 M HCl |

| Reaction Temperature | Room Temperature |

| Product | Poly-N-phenylglycine (PPG) Nanofibers |

Surface Functionalization and Interface Engineering

The unique chemical structure of this compound, featuring both a phenyl and a naphthalenediamine moiety, presents opportunities for its application in surface functionalization and interface engineering, particularly with carbon-based materials.

Grafting onto Carbon-Based Materials (e.g., Graphene Functionalization for material modification)

While direct studies on the grafting of this compound onto graphene are not extensively documented, the principles of functionalizing graphene with aromatic amines are well-established and provide a basis for understanding its potential. The covalent functionalization of graphene is a key strategy to tailor its properties for specific applications. Aromatic diamines, which are structurally related to this compound, have been successfully grafted onto graphene surfaces.

One common method involves the creation of diazonium salts from aromatic amines, which then react with the graphene lattice to form covalent bonds. This process typically involves the diazotization of the amine groups with a reagent like sodium nitrite in an acidic medium, followed by the reaction of the resulting diazonium salt with graphene. This covalent attachment disrupts the sp² hybridization of the carbon atoms in the graphene sheet, leading to changes in its electronic and physical properties.

Another approach is the non-covalent functionalization through π-π stacking interactions. The aromatic rings of this compound can interact with the basal plane of graphene via van der Waals forces. This method preserves the electronic structure of graphene while allowing for the modification of its surface properties. The presence of the amine groups provides active sites for further chemical reactions or for improving the dispersibility of graphene in various solvents.

The table below summarizes the potential methods for functionalizing graphene with this compound based on established chemistries for similar compounds.

| Functionalization Method | Mechanism | Potential Effect on Graphene |

| Covalent Functionalization | Formation of diazonium salt followed by covalent bonding to the graphene lattice. | Alters electronic properties, introduces defects, improves dispersibility. |

| Non-covalent Functionalization | π-π stacking interactions between the aromatic rings of the molecule and the graphene surface. | Preserves the intrinsic electronic properties, modifies surface energy and wettability. |

Understanding Bonding Mechanisms on Substrate Surfaces

The interaction of this compound with substrate surfaces is governed by a combination of covalent and non-covalent bonding mechanisms, largely dictated by the nature of the substrate.

On metallic or semiconducting surfaces, the amine groups of this compound can form coordinate bonds with surface atoms. The lone pair of electrons on the nitrogen atoms can interact with vacant orbitals on the substrate, leading to chemisorption. This type of interaction is crucial for creating stable and ordered molecular layers, which is important for applications in molecular electronics and sensor technology.

On carbon-based surfaces like graphene or carbon nanotubes, as mentioned earlier, the primary non-covalent interaction is π-π stacking. The large, flat aromatic structure of the naphthalene and phenyl groups facilitates a strong van der Waals attraction with the graphitic surface. Theoretical studies on the adsorption of naphthalene on graphene indicate that the molecule prefers to lie flat on the surface to maximize this interaction. The presence of the phenyl and amine groups in this compound would likely influence the orientation and electronic coupling between the molecule and the carbon surface.

The potential bonding mechanisms of this compound on different types of substrates are outlined in the following table.

| Substrate Type | Primary Bonding Mechanism | Nature of Interaction |

| Metallic/Semiconducting Surfaces | Coordinate Bonding | Chemisorption via nitrogen lone pairs. |

| Carbon-Based Surfaces (e.g., Graphene) | π-π Stacking | Physisorption via van der Waals forces. |

| Oxide Surfaces | Hydrogen Bonding | Interaction of amine groups with surface hydroxyl groups. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The pursuit of green chemistry is reshaping the synthesis of aromatic amines like N-Phenyl-1,4-naphthalenediamine. Future research is increasingly focused on developing synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents. One promising approach involves the use of microwave irradiation, which has been shown to produce better yields and significantly reduce reaction times compared to conventional heating methods in the synthesis of related phenyl-naphthalene structures. researchgate.net

Furthermore, the application of novel catalysts is a key area of investigation. For instance, the use of nanozeolites as reusable, green catalysts in Friedel-Crafts reactions and cyclization steps for creating phenyl-naphthalene systems has shown considerable promise. researchgate.net These methods, along with ultrasonication-induced synthesis, not only improve yield and reduce energy input but also allow for the recycling of the catalyst, aligning with the principles of sustainable chemistry. researchgate.net The adaptation of such green techniques for the specific synthesis of this compound is a logical and critical next step for sustainable industrial production.

Advanced Computational Approaches for Predictive Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery of new materials. nih.gov By modeling compounds like this compound, researchers can predict a wide range of properties before undertaking complex and time-consuming laboratory synthesis. nih.gov

Recent studies on related naphthalene-diamine structures demonstrate the power of this approach. DFT and Time-Dependent DFT (TD-DFT) calculations are used to explore photovoltaic properties, including frontier molecular orbital (FMO) energies, band gaps, and intramolecular charge transfer (ICT) characteristics. nih.gov These computational models can accurately predict how different functional groups attached to the naphthalene (B1677914) core will influence the material's electronic behavior, guiding the design of chromophores for specific applications like solar cells. nih.gov Hirshfeld analysis, another computational method, provides valuable insights into the noncovalent interactions that govern molecular packing in the crystalline state. researchgate.net The synergy between large-scale DFT-computed data and smaller sets of experimental observations, enhanced by machine learning, is paving the way for highly accurate predictive models that can significantly reduce the search space for new functional materials. nih.gov

Table 1: Computationally Predicted Properties of Naphthalene-Diamine Based Chromophores This table is representative of data from computational studies on related naphthalene-diamine structures, illustrating the types of predictive insights gained from DFT calculations.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Application | Source |

|---|---|---|---|---|---|

| ND1 | -5.619 | -1.719 | 3.900 | Photovoltaics (Hole Transport Material) | nih.gov |

| ND3 (with -C-Br group) | -5.701 | -1.890 | 3.811 | Photovoltaics (Hole Transport Material) | nih.gov |

| ND4 (with -C-F group) | -5.659 | -1.855 | 3.804 | Photovoltaics (Hole Transport Material) | nih.gov |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | -5.910 | -2.900 | 3.010 | Coordination Chemistry | researchgate.net |

Development of Multifunctional Materials Based on this compound

The rigid, planar structure of the naphthalene core combined with the electronic properties of the phenylamine group makes this compound a prime candidate for developing multifunctional materials. Research into structurally similar compounds has demonstrated the feasibility of creating a single material that can perform diverse functions across different electronic devices.

A notable example is 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), a compound that leverages a similar molecular backbone. researchgate.net This material has been successfully used as a deep-blue emitter and a hole-transporting material in Organic Light-Emitting Diodes (OLEDs), a donor material in Organic Solar Cells (OSCs), and the active semiconductor in Organic Thin-Film Transistors (OTFTs). researchgate.net The potential for this compound derivatives to act as versatile components in electronics is significant, as they can serve as crucial intermediates in the synthesis of these more complex, multifunctional molecules. researchgate.netontosight.ai The challenge lies in fine-tuning the molecular structure to optimize performance across these varied applications.

Integration into Hybrid Organic-Inorganic Systems

A major frontier in materials science is the creation of hybrid organic-inorganic systems, which combine the desirable properties of both material classes. The integration of this compound and its derivatives into these hybrids is an active area of research. These organic molecules can be incorporated as ligands or structural components in coordination complexes or as functional layers in devices.

For instance, research has shown the formation of zero-dimensional hybrid complexes by reacting phosphonium-decorated diimine chromophores with inorganic metal halides like zinc and cadmium bromides. nih.gov In a different approach, naphthalenediimide bis-phosphonate has been used to create a layered organic-inorganic hybrid with nickel, resulting in a material with unique magnetic properties. osti.gov In the context of photovoltaics, naphthalene-diamine based chromophores are being investigated as potential hole transport materials (HTMs), which are critical components in hybrid perovskite solar cells, bridging the inorganic absorber layer with the electrode. nih.gov These examples highlight the versatility of the naphthalene core in forming stable and functional interfaces with inorganic components.

In-situ Spectroscopic Probes for Mechanistic Elucidation in Applications

Understanding the precise mechanisms by which this compound functions in various applications is crucial for its optimization. In-situ spectroscopic techniques, which monitor reactions and processes in real-time, are powerful tools for this purpose. Techniques like UV-vis and Raman spectroscopy can provide detailed information about the formation of transient species during electrochemical processes.

Studies on N,N'-Diphenyl-1,4-phenylenediamine, a close analogue, have successfully used in-situ UV-vis and Raman spectroscopy to investigate its electrochemical behavior in acidic solutions. researchgate.net These analyses allowed for the characterization of key electrogenerated species, such as the semiquinone radical cation and protonated structures, providing a clear picture of the oxidation mechanism. researchgate.net Applying these in-situ probes to this compound can elucidate its behavior in applications like corrosion inhibition, charge transport in electronic devices, and as a fluorescent probe, thereby enabling more rational design of systems that utilize this compound. researchgate.netsigmaaldrich.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.